2H-Indeno[5,6-D][1,2]oxazole
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Overview
Description
2H-INDENO[5,6-D]ISOXAZOLE is a heterocyclic compound that features an isoxazole ring fused to an indene structure Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-INDENO[5,6-D]ISOXAZOLE typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes, which forms the isoxazole ring. For instance, the reaction of terminal alkynes with n-butyllithium followed by aldehydes, molecular iodine, and hydroxylamine can yield 3,5-disubstituted isoxazoles .
Industrial Production Methods
Industrial production methods for isoxazoles often involve metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. there is a growing interest in metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2H-INDENO[5,6-D]ISOXAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2H-INDENO[5,6-D]ISOXAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2H-INDENO[5,6-D]ISOXAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A simpler structure with similar biological activities.
Indazole: Another fused ring system with different electronic properties.
Benzisoxazole: Contains a benzene ring fused to an isoxazole ring, offering different reactivity and applications.
Uniqueness
2H-INDENO[5,6-D]ISOXAZOLE is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing new drugs and materials with specific desired properties.
Properties
CAS No. |
40554-61-8 |
---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2H-cyclopenta[f][1,2]benzoxazole |
InChI |
InChI=1S/C10H7NO/c1-2-7-4-9-6-11-12-10(9)5-8(7)3-1/h1-6,11H |
InChI Key |
UZFQIZMNGBWTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CNOC3=CC2=C1 |
Origin of Product |
United States |
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